2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine
Overview
Description
2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine is a useful research compound. Its molecular formula is C11H13ClF2N2 and its molecular weight is 246.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound 2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine has been studied in various synthetic and chemical property contexts. For instance, Zinad et al. (2018) explored the structural characterization of related pyridine compounds, indicating potential in chemical synthesis and analysis (Zinad, D., AL-Duhaidahaw, D. L., & Al-Amiery, A., 2018).
- Tranfić et al. (2011) studied the structural differences and spectral properties of pyridine derivatives, which might contribute to the understanding of the chemical behavior of similar compounds (Tranfić, M., Halambek, J., Cetina, M., & Jukić, M., 2011).
Applications in Synthesis of Other Compounds
- Stavber and Zupan (1990) examined the reactions of pyridine with various solvents, providing insights into the reactivity of similar pyridine compounds (Stavber, S. & Zupan, M., 1990).
- The synthesis of derivatives and the potential applications of similar pyridine compounds in pharmaceuticals, agrochemicals, and biochemicals have been discussed, highlighting the versatility of such compounds in different domains (Li Zheng-xiong, 2004).
Radiosynthesis and Ligand Studies
- The radiosynthesis of pyridine derivatives and their application as ligands in nicotinic acetylcholine receptor studies indicate a potential medical application (Ravert, H., Zhang, Y., Horti, A., & Dannals, R., 2006).
- Shen et al. (2012) explored the crystal structure and computational study of pyridine compounds, potentially aiding in understanding ligand-receptor interactions in a biological context (Shen, L.-q., Huang, S.-Y., Diao, K., & Lei, F.-h., 2012).
Mechanism of Action
Target of Action
It is known that this compound is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s also used as an intermediate in the synthesis of several crop-protection products .
Mode of Action
The biological activities of similar compounds, trifluoromethylpyridines (tfmp) derivatives, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives, which share structural similarities with this compound, are known to have significant impacts in the agrochemical and pharmaceutical industries .
Result of Action
It’s known that similar compounds, tfmp derivatives, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Properties
IUPAC Name |
2-chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF2N2/c12-10-2-1-9(7-15-10)8-16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIJOXHNCGGLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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